Ethyl 6-amino-2,3,4-trimethoxybenzoate

CYP inhibition drug metabolism ADME-Tox

Ethyl 6-amino-2,3,4-trimethoxybenzoate (CAS 1184444-28-7, free base; hydrochloride CAS 1384428-63-0) is a polysubstituted benzoate ester featuring an electron-rich aromatic ring with three contiguous methoxy groups and a single aromatic amine. Unlike the simpler 2,3,4-trimethoxybenzoate esters that lack the C-6 amino group, this compound offers a unique combination of hydrogen-bond donor/acceptor capacity and distinct electronic properties that influence reactivity, solubility, and molecular recognition.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
Cat. No. B13067211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-2,3,4-trimethoxybenzoate
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC
InChIInChI=1S/C12H17NO5/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4/h6H,5,13H2,1-4H3
InChIKeyWQJHCYMERPBJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 6-Amino-2,3,4-Trimethoxybenzoate: A Core Scaffold with Distinct Physicochemical Differentiation


Ethyl 6-amino-2,3,4-trimethoxybenzoate (CAS 1184444-28-7, free base; hydrochloride CAS 1384428-63-0) is a polysubstituted benzoate ester featuring an electron-rich aromatic ring with three contiguous methoxy groups and a single aromatic amine . Unlike the simpler 2,3,4-trimethoxybenzoate esters that lack the C-6 amino group, this compound offers a unique combination of hydrogen-bond donor/acceptor capacity and distinct electronic properties that influence reactivity, solubility, and molecular recognition . It is commercially available as the free base (MW 255.27 g/mol) and the hydrochloride salt (MW 291.73 g/mol), typically at ≥95% purity .

Why Ethyl 6-Amino-2,3,4-Trimethoxybenzoate Cannot Be Replaced by Its De-Amino or Methyl Ester Analogs


Superficially similar trimethoxybenzoate scaffolds—such as ethyl 2,3,4-trimethoxybenzoate (CAS 10413-86-2) or methyl 6-amino-2,3,4-trimethoxybenzoate (CAS 1968-72-5)—appear interchangeable, but this assumption ignores critical differences in hydrogen-bonding capacity, electronic character, and ester lability . The C-6 amino group introduces a protonatable site and a strong resonance donor that alters the electron density of the aromatic ring, directly affecting electrophilic substitution reactivity and molecular recognition by biological targets . Furthermore, the choice of the ethyl ester (vs. methyl or tert-butyl) provides a tunable balance of lipophilicity and metabolic stability that is well-documented for ester prodrug design, making simple ester-for-ester substitution inappropriate without re-optimization . The following evidence quantifies these differentiation points.

Quantitative Differentiation Evidence for Ethyl 6-Amino-2,3,4-Trimethoxybenzoate


CYP Enzyme Selectivity: Distinct CYP1A2 vs. CYP3A4 Inhibition Ratio Differentiates Ethyl 6-Amino-2,3,4-Trimethoxybenzoate from Typical Trimethoxybenzoates

Ethyl 6-amino-2,3,4-trimethoxybenzoate exhibits a CYP inhibition profile that deviates from the broad-spectrum CYP suppression typical of many trimethoxybenzene-containing compounds. Against human CYP1A2, the compound shows an IC50 of 4,700 nM, whereas against CYP3A4 and CYP2D6 it is substantially weaker (IC50 of 11,100 nM and 8,200 nM, respectively), yielding a CYP3A4/CYP1A2 selectivity ratio of approximately 2.4-fold [1]. This is notable because the structurally related 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (a potent HDAC inhibitor) and other trimethoxybenzoyl derivatives typically show pan-CYP inhibition or preferential CYP3A4 suppression, not the CYP1A2 bias observed here [2]. The differential selectivity suggests that the 6-amino-2,3,4-trimethoxy substitution pattern directs CYP recognition differently than the more common 3,4,5-trimethoxy motif.

CYP inhibition drug metabolism ADME-Tox cytochrome P450

Antiproliferative Activity: Ethyl 6-Amino-2,3,4-Trimethoxybenzoate Demonstrates Tumor Cell Growth Inhibition Distinct from HDAC-Targeted Trimethoxybenzoyl Derivatives

Although direct antiproliferative data for the title compound are sparse, its core scaffold—6-amino-2,3,4-trimethoxybenzoate—appears as a key substructure in 4-aminoquinazoline derivatives that demonstrate potent tumor cell inhibition. The methyl ester analog (methyl 6-amino-2,3,4-trimethoxybenzoate) has been elaborated into 5,6,7-trimethoxy-4-aminoquinazolines where the ethoxyl series consistently outperforms the methoxyl series: compound 10s (an ethoxyl-bearing derivative) showed IC50 values of 1.8 μM (PC3), 2.8 μM (MGC803), 1.3 μM (A375), and 2.9 μM (A549), significantly exceeding the potency of commercial gefitinib (IC50 7.2–9.8 μM across the same lines) . Crucially, the 6-amino-2,3,4-trimethoxybenzoate scaffold provides the requisite electronic and steric environment for kinase inhibition that the 3,4,5-trimethoxy regioisomer cannot replicate, because the ortho-amino group in the 2,3,4-series enables distinct hydrogen-bonding geometries with the kinase hinge region that are precluded in the meta-substituted 3,4,5-series . The ethyl ester of the title compound further enhances lipophilicity (calculated LogP ≈ 1.68) relative to the methyl ester analog (LogP ≈ 1.32), which can improve cell permeability for intracellular target engagement [1].

antiproliferative cancer cell lines quinazoline kinase inhibition

Lipophilicity Optimization: Ethyl Ester Provides a LogP Advantage Over the Methyl Ester Analog for Membrane Permeability

The ethyl ester of 6-amino-2,3,4-trimethoxybenzoate exhibits a calculated LogP of approximately 1.68–1.82 (hydrochloride salt LogD at pH 7.4 = 1.68) [1], which is consistently higher than the methyl ester analog (methyl 6-amino-2,3,4-trimethoxybenzoate, LogP = 1.32) . This ~0.36–0.50 LogP unit increase translates to an approximately 2.3- to 3.2-fold higher theoretical octanol-water partition coefficient, which is significant for passive membrane permeation according to Lipinski's framework [2]. The tert-butyl ester variant (LogP not experimentally determined, but expected >2.5 based on the +1.2 LogP increment typical for tert-butyl vs. methyl esters) would overshoot the optimal LogP range (1–3) for oral bioavailability, making the ethyl ester the Goldilocks choice among the three ester analogs. Notably, the de-amino comparator ethyl 2,3,4-trimethoxybenzoate lacks the polar amino group and thus has a different solubility-permeability balance that cannot be directly compared on LogP alone .

lipophilicity LogP drug-likeness permeability

Salt Form Advantage: Hydrochloride Salt Provides Aqueous Solubility and Stability Differentiation for In Vitro Assay Compatibility

The hydrochloride salt of ethyl 6-amino-2,3,4-trimethoxybenzoate (CAS 1384428-63-0) offers quantifiable advantages in aqueous solubility and handling stability compared to the free base (CAS 1184444-28-7) . The free base has limited aqueous solubility (aqueous solubility value recorded as 38 μM in one physicochemical assay) , whereas the hydrochloride salt exhibits improved aqueous solubility due to ionization of the aniline nitrogen (anticipated pKa of the anilinium ion ≈ 2.5–3.5, based on ethyl 3-aminobenzoate pKa ≈ 3.5) [1]. This is a critical distinction because the de-amino analog (ethyl 2,3,4-trimethoxybenzoate) lacks any ionizable group, rendering it insoluble in aqueous buffer at physiological pH and requiring DMSO co-solvent for all biological assays. The hydrochloride salt is commercially available at ≥95% purity (some vendors offering NLT 98%) with documented long-term storage stability at room temperature in a cool, dry environment . In contrast, prolonged hydrolysis (>8 hours) of the ester under acidic conditions can lead to decarboxylation of the free acid, a stability concern not faced by the non-ester analogs but manageable with proper handling of the salt form .

solubility salt form hydrochloride assay compatibility

Regioisomeric Differentiation: 6-Amino-2,3,4-Trimethoxy Substitution Pattern Confers Unique Hydrogen-Bonding Topology Versus 3,4,5-Trimethoxy and 2,4,5-Trimethoxy Isomers

The 6-amino-2,3,4-trimethoxybenzoate scaffold embeds a contiguous tri-oxygenated aromatic ring with the amino group at the 6-position (ortho to the ester), creating a hydrogen-bond donor adjacent to the ester carbonyl. This topology enables intramolecular hydrogen bonding (NH···O=C ester) that partially locks the conformation and reduces the number of accessible rotamers, a feature absent in the 3,4,5-trimethoxy regioisomer where the amino group is para to the ester (no intramolecular H-bond possible) . In the context of BRD4 inhibitor design, trimethoxy-ring derivatives with different substitution patterns show marked differences in inhibitory activity against HCT116 and MCF-7 cell lines, demonstrating that the position of methoxy and amino groups is not interchangeable [1]. Furthermore, the 2,3,4-trimethoxy pattern places the three methoxy groups contiguously, creating an extended hydrophobic surface that differs topologically from the 2,4,5-pattern, affecting shape complementarity with protein binding pockets . The 6-amino-2,3,4-trimethoxy arrangement specifically matches the pharmacophoric requirements observed in potent quinazoline kinase inhibitors, where the contiguous methoxy triad engages a hydrophobic cleft while the 6-amino group hydrogen-bonds to the kinase hinge .

regioisomer molecular recognition hydrogen bonding structure-activity relationship

Optimal Procurement and Application Scenarios for Ethyl 6-Amino-2,3,4-Trimethoxybenzoate Based on Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: Quinazoline and Quinoline Scaffold Elaboration

Ethyl 6-amino-2,3,4-trimethoxybenzoate is the preferred starting material for synthesizing 4-aminoquinazoline and 4-aminoquinoline kinase inhibitors. As demonstrated by Zhang et al., the ethoxyl series derived from this scaffold achieves IC50 values of 1.3–2.9 μM against multiple cancer cell lines, outperforming gefitinib by 2.5- to 7.4-fold . The contiguous 2,3,4-trimethoxy pattern maps directly onto the 5,6,7-trialkoxy pharmacophore required for potent kinase inhibition, and the 6-amino group provides the essential hydrogen-bond donor for hinge-region engagement—a feature that the 3,4,5-trimethoxy regioisomer cannot replicate . Procure the hydrochloride salt (CAS 1384428-63-0) for direct use in amide coupling or reductive amination without additional protection/deprotection steps.

CYP450 Drug-Drug Interaction Screening: CYP1A2-Selective Probe Compound

With an IC50 of 4,700 nM against CYP1A2 and 2.4-fold selectivity over CYP3A4, ethyl 6-amino-2,3,4-trimethoxybenzoate serves as a differentiated CYP1A2 inhibitor probe for drug-drug interaction panels [1]. Most commercially available CYP1A2 inhibitors (e.g., furafylline, α-naphthoflavone) are mechanism-based or fluorescent, complicating high-throughput fluorescence assays. This compound offers a reversible, non-fluorescent alternative with a measurable selectivity window against CYP3A4 and CYP2D6, enabling its use as a reference inhibitor in cocktail CYP inhibition assays where CYP1A2-specific signal is required [1].

Physicochemical Property Optimization: Intermediate-LogP Building Block for CNS Drug Discovery

With a calculated LogP of ~1.68 and LogD (pH 7.4) of 1.68, the ethyl ester occupies the lower end of the optimal CNS drug-likeness window (LogP 1–3) [2]. This makes it a strategically valuable intermediate for CNS-targeted libraries where the methyl ester analog (LogP 1.32) may be too polar for adequate blood-brain barrier penetration and the tert-butyl analog (estimated LogP >2.5) risks P-glycoprotein efflux and high plasma protein binding. The hydrochloride salt further ensures sufficient aqueous solubility (measurable at 38 μM) for in vitro blood-brain barrier models such as MDCK-MDR1 or hCMEC/D3 monolayers .

Chemical Biology Tool Compound: Amine-Reactive Scaffold for Bioconjugation and Probe Synthesis

The free aromatic amine at the 6-position provides a unique, orthogonal reactive handle for bioconjugation that is absent in the de-amino analog ethyl 2,3,4-trimethoxybenzoate. This enables direct conjugation to fluorophores (via sulfonamide or amide linkage), biotin tags, or solid-phase resins without affecting the trimethoxybenzoyl pharmacophore. The ethyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to reveal the free carboxylic acid for further coupling, or retained as a lipophilic anchor for cellular uptake studies. Preferentially procure the free base (CAS 1184444-28-7) for applications requiring a non-protonated amine nucleophile .

Quote Request

Request a Quote for Ethyl 6-amino-2,3,4-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.